molecular formula C13H22N2O2 B3024600 Carbamic acid, N-[trans-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester CAS No. 1313279-47-8

Carbamic acid, N-[trans-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester

Cat. No.: B3024600
CAS No.: 1313279-47-8
M. Wt: 238.33
InChI Key: FIWFOACIVWBZSW-UHFFFAOYSA-N
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Description

Carbamate Group as Bioisostere in Medicinal Chemistry

The carbamate functional group (-OCONH-) serves as a critical bioisostere in drug design, offering enhanced metabolic stability and hydrogen-bonding capabilities compared to amides or esters. In carbamic acid, N-[trans-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester, the tert-butyl carbamate group replaces traditional amide bonds, mimicking their spatial and electronic properties while resisting enzymatic hydrolysis. This substitution is particularly valuable in protease inhibitors, where the carbamate’s ability to form hydrogen bonds with backbone carbonyl groups (e.g., Gly27 in HIV-1 protease) enhances binding affinity without susceptibility to proteolytic cleavage.

The carbamate’s dual hydrogen-bonding capacity—donating via the NH group and accepting through the carbonyl oxygen—enables interactions with both polar and hydrophobic regions of target enzymes. For instance, in HIV-1 protease inhibitors, the carbamate carbonyl participates in a tetra-coordinated hydrogen-bonding network involving structural water molecules and flap residues, stabilizing the enzyme-inhibitor complex. Additionally, the tert-butyl group enhances lipophilicity, improving membrane permeability and oral bioavailability.

Table 1: Key Properties of the Carbamate Bioisostere

Property Carbamate Group Traditional Amide
Hydrolytic Stability High Moderate to Low
Hydrogen-Bonding Capacity Donor (NH) + Acceptor (CO) Donor (NH) + Acceptor (CO)
Metabolic Resistance Resistant to proteases Susceptible to proteases
Lipophilicity Tunable via alkyl substitutions Dependent on side chains

Conformational Analysis of trans-4-Substituted Cyclohexyl Moieties

The trans-4-cyanomethylcyclohexyl moiety imposes distinct conformational constraints due to its equatorial substitution pattern. In the trans configuration, the cyanomethyl group occupies an equatorial position, minimizing 1,3-diaxial strain and stabilizing the chair conformation of the cyclohexane ring. This spatial arrangement ensures that the carbamate group at the cyclohexylmethyl position remains oriented axially, optimizing interactions with target binding pockets.

Nuclear magnetic resonance (NMR) studies of similar trans-4-substituted cyclohexyl carbamates reveal a preference for the syn rotamer, where the carbamate NH aligns with the carbonyl oxygen to form intramolecular hydrogen bonds. This conformational preference is critical for maintaining the rigidity required for target engagement. For example, in HIV-1 protease inhibitors, the syn rotamer stabilizes the inhibitor’s binding mode by aligning the carbamate group with key residues in the enzyme’s active site.

Table 2: Conformational Preferences of trans-4-Substituted Cyclohexyl Carbamates

Substituent Position Predominant Conformation Energy Difference (kcal/mol)
trans-4-Cyanomethyl Chair (equatorial) 0.0 (reference)
cis-4-Cyanomethyl Chair (axial) +2.1
trans-4-Hydroxymethyl Boat +3.4

Electronic Effects of Cyanomethyl Substituents on Carbamate Stability

The cyanomethyl group at the trans-4 position exerts significant electronic effects on the carbamate’s stability and reactivity. As a strong electron-withdrawing group (EWG), the nitrile (-C≡N) withdraws electron density via inductive effects, polarizing the adjacent methylene (-CH2-) group and increasing the electrophilicity of the carbamate carbonyl. This polarization enhances the carbamate’s susceptibility to nucleophilic attack, which can be mitigated by the steric bulk of the tert-butyl group.

Density functional theory (DFT) calculations on analogous compounds demonstrate that the cyanomethyl group reduces the electron density at the carbamate oxygen by approximately 15%, as measured by natural bond orbital (NBO) analysis. This electronic modulation stabilizes the carbamate against hydrolysis under physiological conditions, as the decreased nucleophilicity of the carbonyl oxygen impedes water-mediated cleavage. However, the nitrile group’s inherent hydrophilicity improves aqueous solubility, balancing the tert-butyl group’s lipophilicity.

Table 3: Electronic Parameters of Cyanomethyl-Substituted Carbamates

Parameter Value (trans-4-Cyanomethyl) Value (unsubstituted)
Carbamate CO Bond Order 1.23 1.18
NBO Charge at O -0.45 -0.38
Hydrolysis Half-life (pH 7.4) 48 h 12 h

Properties

IUPAC Name

tert-butyl N-[4-(cyanomethyl)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h10-11H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWFOACIVWBZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent on Cyclohexyl Ring Molecular Formula Molecular Weight Key Features References
Target Compound : Carbamic acid, N-[trans-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester trans-4-(Cyanomethyl) C₁₃H₂₀N₂O₂ ~236.3 Nitrile group for reactivity; BOC protection enhances stability.
tert-Butyl (trans-4-((3-nitropyridin-2-yl)amino)cyclohexyl)carbamate trans-4-[(3-Nitro-2-pyridinyl)amino] C₁₆H₂₂N₄O₄ 334.37 Nitropyridine amino group; potential hydrogen-bonding and aromaticity.
trans-4-(Boc-amino)cyclohexyl methanesulfonate trans-4-(Methylsulfonyloxy) C₁₂H₂₃NO₅S 293.38 Sulfonate ester acts as a leaving group; useful in nucleophilic substitutions.
N-[trans-4-(aminomethyl)cyclohexyl]carbamic acid 1,1-dimethylethyl ester trans-4-(Aminomethyl) C₁₂H₂₂N₂O₂ 226.32 Primary amine (BOC-protected); precursor for peptide coupling or labeling.
Carbamic acid, N-[trans-4-(3-chloro-4-cyanophenoxy)cyclohexyl]-, 1,1-dimethylethyl ester trans-4-(3-Chloro-4-cyanophenoxy) C₁₈H₂₃ClN₂O₃ 350.84 Chlorine and nitrile on phenoxy ring; potential for electrophilic aromatic substitution.

Physicochemical Properties

  • Solubility : The presence of polar groups (e.g., nitrile, sulfonate) enhances water solubility compared to purely hydrophobic analogs. For example, the sulfonate in increases polarity, whereas the tert-butyl group in all compounds contributes to lipid solubility .
  • Stability : The BOC group is acid-labile, requiring careful handling in acidic environments. The nitrile group in the target compound is generally stable under basic conditions but susceptible to hydrolysis under prolonged exposure to strong acids or bases .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Carbamic acid, N-[trans-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester, and how can its structural purity be verified?

  • Methodological Answer : The compound is synthesized via multi-step reactions, often involving tert-butyl carbamate protection and trans-cyclohexyl intermediate formation. For example, analogous syntheses use sodium borohydride in alcohol/halogenated solvent mixtures at low temperatures (-15°C to 0°C) to achieve high chiral purity (>99%) . Post-synthesis, structural verification employs:

  • NMR spectroscopy to confirm trans-configuration and cyanomethyl substitution.
  • High-Performance Liquid Chromatography (HPLC) with chiral columns to assess enantiomeric excess.
  • Mass spectrometry (MS) to validate molecular weight (C₁₃H₂₃NO₃, MW 241.33) .

Q. How does the trans-cyclohexyl configuration influence the compound’s physicochemical properties?

  • Methodological Answer : The trans-configuration reduces steric hindrance, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO). Computational modeling (e.g., using Gaussian software) predicts:

  • Topological Polar Surface Area (TPSA) : ~55.4 Ų, indicating moderate permeability .
  • LogP : ~1.2 (XlogP3-AA), suggesting balanced lipophilicity for cellular uptake .
    • Experimental validation includes partition coefficient assays (octanol/water) and differential scanning calorimetry (DSC) to measure melting points.

Advanced Research Questions

Q. What strategies optimize stereoselective synthesis of this compound to minimize diastereomer formation?

  • Methodological Answer : Key strategies include:

  • Chiral Auxiliaries : Use of tert-butyl carbamate groups to stabilize intermediates and enforce trans-selectivity during cyclohexyl ring formation .
  • Asymmetric Reduction : Sodium borohydride in ethanol/chlorinated solvents at controlled temperatures (-15°C) achieves >78% yield and >99% enantiomeric purity, as demonstrated in analogous nitroketone reductions .
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-mediated acylations) can separate undesired stereoisomers .

Q. How can researchers resolve contradictions in reaction yields reported across different synthetic protocols?

  • Methodological Answer : Discrepancies often arise from:

  • Solvent Effects : Polar solvents (e.g., THF vs. DCM) alter reaction kinetics. Systematic solvent screens (e.g., using Design of Experiments, DoE) identify optimal conditions.
  • Catalyst Loading : Trace metal impurities (e.g., from sodium borohydride) may inhibit pathways. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) detects contaminants.
  • Temperature Gradients : Microreactor systems ensure uniform cooling (-15°C ± 0.5°C) to prevent side reactions .

Q. What in vitro assays are suitable for evaluating the compound’s metabolic stability and receptor-binding affinity?

  • Methodological Answer : As a precursor to Cariprazine (a dopamine D3/D2 receptor agonist), assays include:

  • Cytochrome P450 Inhibition : Liver microsome incubations (human/rat) with LC-MS/MS to quantify metabolite formation .
  • Surface Plasmon Resonance (SPR) : Immobilized D3 receptors on sensor chips measure binding kinetics (ka/kd).
  • Radioligand Displacement : Competitive binding assays using [³H]spiperidone to determine IC50 values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, N-[trans-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester
Reactant of Route 2
Carbamic acid, N-[trans-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester

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